molecular formula C12H16N2O2 B1405921 6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid CAS No. 1211515-94-4

6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid

Cat. No. B1405921
M. Wt: 220.27 g/mol
InChI Key: HQKGSCYSGWIXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” is a research chemical . It has an empirical formula of C11H14N2O2 and a molecular weight of 206.24 . It is also known as 6-(Piperidino)nicotinic acid .


Molecular Structure Analysis

The molecular structure of “6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” consists of a six-membered piperidine ring attached to a pyridine ring via a methyl group . The pyridine ring carries a carboxylic acid group .


Physical And Chemical Properties Analysis

“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” has a melting point of 209-213 °C .

Scientific Research Applications

Aurora Kinase Inhibition

Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" have been found effective as Aurora kinase inhibitors, indicating potential applications in cancer treatment. For example, a compound structurally similar to this acid showed inhibitory effects on Aurora A, a protein involved in cell division and often overexpressed in cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Preparation of Piperidine Derivatives

A study detailed the preparation of piperidine-2,6-dicarboxylic acid and its N-methyl derivative, which is structurally related to the specified compound. Such derivatives have wide applications in synthetic organic chemistry (N. E. Andersson & T. O. Soine, 1950).

Synthesis of Functionalized Pyridines

Research involving the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines used a process that includes the catalytic amount of piperidine, suggesting its utility in creating complex pyridine structures (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).

Synthesis of Piperidine-2-Carboxylic Acids

Another study reported the synthesis of novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid, highlighting the utility of piperidine derivatives in synthesizing novel amino acids (J. Bolós et al., 1994).

NMDA Receptor Antagonists

Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" were synthesized as NMDA receptor antagonists, potentially useful in neurodegenerative disorders and cerebral ischemia (P. Ornstein et al., 1989).

Anti-Angiogenic and DNA Cleavage Studies

A series of novel piperidine derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer therapy (Vinaya Kambappa et al., 2017).

properties

IUPAC Name

6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKGSCYSGWIXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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